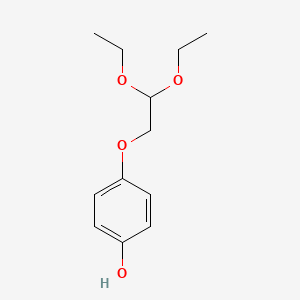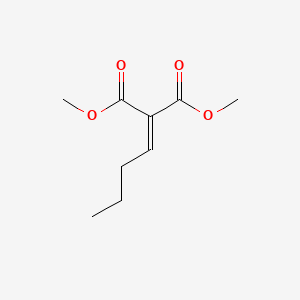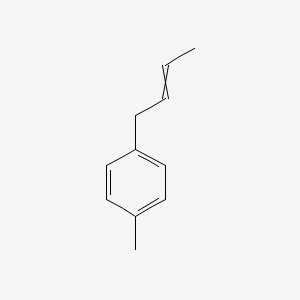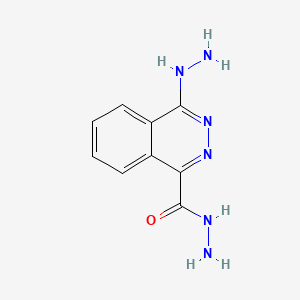
1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide is a compound with the molecular formula C9H10N4O and a molecular weight of 190.23 . This compound is part of the phthalazine family, which is known for its significant biological and pharmacological activities . Phthalazines are bicyclic N-heterocycles that have attracted attention due to their valuable properties, including antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant activities .
Méthodes De Préparation
The synthesis of 1-phthalazinecarboxylic acid, 4-hydrazino-, hydrazide typically involves the reaction of phthalazine derivatives with hydrazine. One common method includes the reaction of phthalazine-1-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-phthalazinecarboxylic acid, 4-hydrazino-, hydrazide involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase . These interactions can lead to anti-inflammatory and antitumor effects. Additionally, it may interact with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant properties .
Comparaison Avec Des Composés Similaires
1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide can be compared with other similar compounds, such as:
Azelastin: An antihistamine with a phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent.
Propriétés
Numéro CAS |
23196-04-5 |
|---|---|
Formule moléculaire |
C9H10N6O |
Poids moléculaire |
218.22 g/mol |
Nom IUPAC |
4-hydrazinylphthalazine-1-carbohydrazide |
InChI |
InChI=1S/C9H10N6O/c10-12-8-6-4-2-1-3-5(6)7(14-15-8)9(16)13-11/h1-4H,10-11H2,(H,12,15)(H,13,16) |
Clé InChI |
VTQTWMVOEBKPMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=C2NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
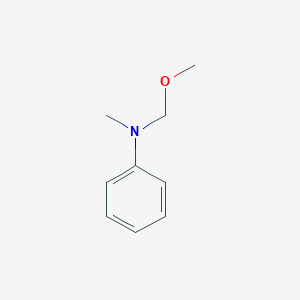
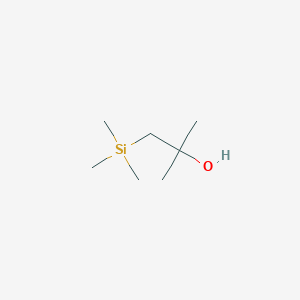
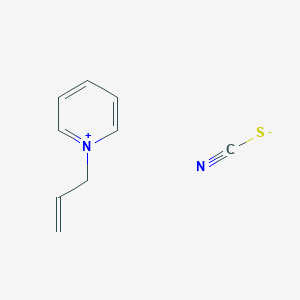

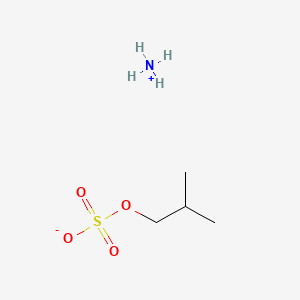
![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
